Piperidine,1-(cyanoacetyl)-2-methyl-
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Overview
Description
Piperidine,1-(cyanoacetyl)-2-methyl-: is a chemical compound with the molecular formula C8H12N2O. It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine,1-(cyanoacetyl)-2-methyl- typically involves the reaction of piperidine with cyanoacetic acid under specific conditions. The reaction is catalyzed by a base such as sodium hydroxide or potassium carbonate. The process involves the nucleophilic addition of the piperidine nitrogen to the cyanoacetic acid, followed by cyclization to form the desired product .
Industrial Production Methods: Industrial production of Piperidine,1-(cyanoacetyl)-2-methyl- may involve continuous flow reactions to enhance efficiency and yield. The use of catalysts such as molybdenum disulfide can facilitate the hydrogenation steps required in the synthesis .
Chemical Reactions Analysis
Types of Reactions: Piperidine,1-(cyanoacetyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenated compounds in the presence of a base.
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Piperidine,1-(cyanoacetyl)-2-methyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of Piperidine,1-(cyanoacetyl)-2-methyl- involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The compound may also interfere with cellular pathways, such as the PI3K/Akt pathway, which is involved in cell growth and survival .
Comparison with Similar Compounds
Piperidine: A basic six-membered ring structure with one nitrogen atom.
Pyridine: A six-membered aromatic ring with one nitrogen atom.
Piperazine: A six-membered ring with two nitrogen atoms in opposite positions.
Uniqueness: Piperidine,1-(cyanoacetyl)-2-methyl- is unique due to its cyanoacetyl group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and drug development .
Properties
Molecular Formula |
C9H14N2O |
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Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-(2-methylpiperidin-1-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C9H14N2O/c1-8-4-2-3-7-11(8)9(12)5-6-10/h8H,2-5,7H2,1H3 |
InChI Key |
GJVOHWDYNDTHGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C(=O)CC#N |
Origin of Product |
United States |
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